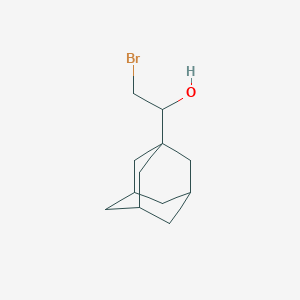

1-(1-Adamantyl)-2-bromoethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1-Adamantyl)-2-bromoethanol” is a compound that contains an adamantyl group. Adamantyl-based compounds are known for their unique structural, biological, and stimulus-responsive properties . They are used in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of adamantane derivatives often involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . For instance, 1-adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .

Molecular Structure Analysis

Adamantane derivatives are characterized by their unique molecular structures. The adamantyl group is a tricyclic cage compound of C10H16 formula . The structure of adamantane derivatives can be studied using X-ray diffraction .

Chemical Reactions Analysis

Adamantyl-based compounds are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The chemical reactions of adamantane derivatives often involve the oxidation of the C–H bond to a selected functional group .

Physical And Chemical Properties Analysis

Adamantane derivatives exhibit unique physical and chemical properties. For example, they have excellent electrical, chemical, thermal, and mechanical properties compared to other organic polymers . The hydrophobic substituent constant for the adamantyl group has been estimated from the calculated partition coefficients (clogP values) of 31 adamantyl-bearing compounds in the clinic or in development as padamantyl = 3.1 .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

1-(1-Adamantyl)-2-bromoethanol can be used as a starting material for the synthesis of various functional adamantane derivatives . These derivatives have high reactivity, offering extensive opportunities for their utilization in the synthesis of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Polymerization Methods

The compound plays a significant role in the development of novel methods for the preparation of unsaturated adamantane derivatives and their polymerization reactions . For instance, 2-(1-adamantyl)-1,3-butadiene, a derivative of 1-(1-Adamantyl)-2-bromoethanol, has been used in the anionic copolymerization with isoprene .

Quantum-Chemical Calculations

1-(1-Adamantyl)-2-bromoethanol and its derivatives are used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Antimicrobial Activity

Adamantane derivatives, including those derived from 1-(1-Adamantyl)-2-bromoethanol, have shown promising antimicrobial activity . They have been tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans .

Hypoglycemic Activities

Some N-(1-Adamantyl)-2-bromoethanol derivatives have shown potential hypoglycemic activities . These compounds could be used in the development of new drugs for the treatment of diabetes .

Rate and Product Studies

1-(1-Adamantyl)-2-bromoethanol and its derivatives are used in rate and product studies in chemistry . These studies help in understanding the reaction mechanisms and the formation of different products .

Mechanism of Action

Target of Action

It is known that adamantane derivatives, such as amantadine, interact with the m2 protein of the influenza a virus . This suggests that 1-(1-Adamantyl)-2-bromoethanol might have similar targets due to its structural similarity with amantadine.

Mode of Action

Adamantane derivatives like amantadine are known to block the proton flow through the m2 ion channel of the influenza a virus, preventing the release of viral rna into the host cytoplasm . It is plausible that 1-(1-Adamantyl)-2-bromoethanol might interact with its targets in a similar manner.

Biochemical Pathways

Adamantane derivatives are known to be highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Pharmacokinetics

For adamantane derivatives like amantadine, it is known that they have a bioavailability of 86–90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10–31 hours, and are excreted in urine . These properties might be indicative of the ADME properties of 1-(1-Adamantyl)-2-bromoethanol.

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties, which make them useful in various applications, including medicinal chemistry, catalyst development, and nanomaterials .

Action Environment

It is known that the synthesis of adamantane derivatives can be carried out under optimal conditions established to reduce the use of toxic reagents or solvents, making it more environmentally friendly .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions. For instance, for 1-(1-Adamantyl)ethylamine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions in the field of adamantane chemistry involve the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .

properties

IUPAC Name |

1-(1-adamantyl)-2-bromoethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPAFDSOJPEXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)-2-bromoethanol | |

CAS RN |

130187-87-0 |

Source

|

| Record name | 1-(adamantan-1-yl)-2-bromoethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2802832.png)

![5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2802835.png)

![N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2802841.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)

![4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2802854.png)

![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)